molecular formula C22H28O2 B164210 1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran CAS No. 41935-92-6

1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran

Cat. No.: B164210
CAS No.: 41935-92-6
M. Wt: 324.5 g/mol
InChI Key: YEDIZIGYIMTZKP-UHFFFAOYSA-N
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Description

1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran is a synthetic compound belonging to the class of cannabinoids It is structurally related to other cannabinoids and exhibits similar properties

Biochemical Analysis

Biochemical Properties

Cannabinol Methyl Ether, like other cannabinoids, interacts with the endocannabinoid system (ECS) in the body . This system includes CB1 and CB2 receptors, which are found in various tissues and organs throughout the body . Cannabinol Methyl Ether acts as a low affinity partial agonist at both CB1 and CB2 receptors . This interaction with the ECS is crucial for the biochemical reactions involving Cannabinol Methyl Ether .

Cellular Effects

The cellular effects of Cannabinol Methyl Ether are not well-studied. It is known that cannabinoids can have various effects on cells. For example, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Cannabinol Methyl Ether, like other cannabinoids, exerts its effects at the molecular level through its interactions with the endocannabinoid system . It acts as a low affinity partial agonist at both CB1 and CB2 receptors . These receptors are part of a complex cell signaling system that plays a role in regulating a variety of physiological processes .

Temporal Effects in Laboratory Settings

It is known that cannabinoids can have varying effects over time, depending on factors such as dosage and individual metabolism .

Dosage Effects in Animal Models

The effects of Cannabinol Methyl Ether at different dosages in animal models have not been extensively studied. It is known that the effects of cannabinoids can vary with dosage .

Metabolic Pathways

Cannabinol Methyl Ether is involved in the cannabinoid metabolic pathways. These pathways involve various enzymes and cofactors

Transport and Distribution

Cannabinoids are known to be lipophilic compounds that partition into the fatty tissues of the body where they can remain for a considerable time .

Subcellular Localization

It is known that cannabinoids can interact with various subcellular structures, including cell membranes and receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Chromene Core: This step involves the cyclization of a suitable precursor to form the chromene ring system.

    Introduction of Substituents: The methyl and pentyl groups are introduced through alkylation reactions.

    Methoxylation: The methoxy group is added via a nucleophilic substitution reaction.

The reaction conditions vary depending on the specific synthetic route chosen, but they generally involve the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and properties of cannabinoids.

    Biology: Researchers investigate its effects on biological systems, including its interaction with cannabinoid receptors.

    Medicine: Potential therapeutic applications are explored, such as its use in pain management and anti-inflammatory treatments.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran is similar to other cannabinoids, such as:

    Δ9-Tetrahydrocannabinol (Δ9-THC): The primary psychoactive component of cannabis.

    Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic properties.

    Cannabinol (CBN): A mildly psychoactive cannabinoid formed by the degradation of Δ9-THC.

Uniqueness

What sets this compound apart is its specific structural modifications, such as the methoxy group and the unique arrangement of methyl and pentyl groups. These modifications can influence its binding affinity to cannabinoid receptors and its overall pharmacological profile.

Properties

IUPAC Name

1-methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O2/c1-6-7-8-9-16-13-19(23-5)21-17-12-15(2)10-11-18(17)22(3,4)24-20(21)14-16/h10-14H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDIZIGYIMTZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC2=C(C(=C1)OC)C3=C(C=CC(=C3)C)C(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347769
Record name Cannabinol monomethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41935-92-6
Record name Cannabinol methylether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041935926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cannabinol monomethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANNABINOL METHYLETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV9NWH4XHL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran
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1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran
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1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran
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1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran
Reactant of Route 6
1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran
Customer
Q & A

Q1: What are the allergenic properties of Cannabinol methyl ether?

A1: Research indicates that unlike some other cannabinoids, Cannabinol methyl ether is not a sensitizer and did not demonstrate allergenic properties in guinea pig models. This suggests a potentially lower risk of allergic contact dermatitis compared to other cannabinoids like Cannabinol and Δ9-Tetrahydrocannabinol.

Q2: Can Cannabinol methyl ether be found in Cannabis sativa plants, and if so, where?

A2: Yes, Cannabinol methyl ether has been successfully isolated and characterized from the stems of Cannabis sativa plants. This finding suggests that different parts of the plant may contain varying levels of this cannabinoid.

Q3: Are there any established synthetic routes for producing Cannabinol methyl ether in the lab?

A3: Yes, researchers have developed a synthetic pathway for Cannabinol methyl ether utilizing a microwave-assisted [2 + 2 + 2] cyclotrimerization reaction. This method offers a potentially efficient and controlled approach for synthesizing this cannabinoid and exploring its chemical properties further.

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